Methyl oleate

Overview

Description

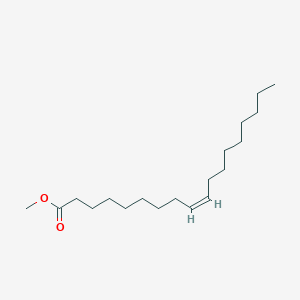

Methyl oleate (C₁₉H₃₆O₂) is a fatty acid methyl ester (FAME) derived from oleic acid, a monounsaturated omega-9 fatty acid. It is a key component of biodiesel, often serving as a model compound for studying biodiesel combustion and pyrolysis due to its structural similarity to real-world biodiesel blends . Its properties, such as a cetane number of ~59 and an iodine value of ~85 g I₂/100g, make it suitable for fuel applications . This compound is synthesized via transesterification of triglycerides or esterification of oleic acid, with catalytic methods involving molybdenum oxides or lipases enhancing purity and yield .

Preparation Methods

Acid-Catalyzed Esterification Methods

Cation Exchange Resin Catalysis

Cation exchange resins, particularly sulfonated polystyrene-divinylbenzene types, exhibit exceptional catalytic performance in methyl oleate synthesis. Under optimized conditions (60°C, 1:6 oleic acid-to-methanol molar ratio, 15% catalyst loading), these resins achieve 99.43% yield by facilitating proton transfer while minimizing side reactions . Kinetic modeling reveals a pseudo-homogeneous mechanism described by:

A CB - CC CD / K)

where is the rate constant (13.54 L²/mol²·h at 60°C), represents catalyst mass, and denotes the equilibrium constant . The activation energy () for resin-catalyzed esterification is 60.7 kJ/mol, indicating moderate temperature sensitivity .

Sulfuric Acid in Supercritical Methanol

Supercritical methanol (T > 239°C, P > 8.1 MPa) enables rapid esterification without catalysts, but adding 1% H₂SO₄ enhances yields to 98.6% at reduced temperatures (200°C, 10 MPa) . The supercritical state improves reactant miscibility, with reaction completion in 15 minutes versus 8 hours under ambient conditions . Density functional theory (DFT) simulations confirm lowered energy barriers for nucleophilic attack in the supercritical phase .

Ionic Liquid-Mediated Synthesis

N-Methyl-N-Butyl Morpholinium Hydroxide

Morpholinium-based ionic liquids provide dual acid-base catalysis. At 150°C with a 1:6 oleic acid:methanol ratio, N-methyl-N-butyl morpholinium hydroxide achieves 93.9% yield in 10 hours . The ionic liquid’s low vapor pressure (<0.1 kPa at 200°C) allows methanol recycling, reducing solvent consumption by 40% compared to conventional methods .

Methyl Pyridinium Acidic Ionic Liquids

Functionalized pyridinium ionic liquids (e.g., [MPy][HSO₄]) demonstrate Bronsted acidity comparable to H₂SO₄. At 150°C and 1:2:0.019 oleic acid:methanol:catalyst ratio, yields reach 88.21% in 5 hours . Nuclear magnetic resonance (NMR) studies confirm ionic liquids remain stable over 10 reaction cycles without significant activity loss .

Heterogeneous Catalysis with Solid Acids

Mesoporous Molecular Sieves (SBA-15)

Sulfonated SBA-15 (SBA-15-SO₃H) provides high surface area (800 m²/g) and acid site density (1.2 mmol H⁺/g). Under mild conditions (60°C, 1:2 oleic acid:methanol, 42.86% catalyst), yields reach 72.0% . Potassium-impregnated SBA-15/K₂O improves performance to 83.61% at 180°C due to enhanced basicity (2% K₂O loading) .

Bismuth Phosphotungstate Catalysts

Bismuth phosphotungstate (BiPW₁₂O₄₀) combines Lewis and Bronsted acidity. At 1:1.4 oleic acid:methanol ratio with 1.5 g catalyst, 93.4% yield is attained in 4 hours . X-ray diffraction (XRD) analysis confirms retained Keggin structure after five reuse cycles .

TiO₂ Photocatalytic Esterification

UV-A irradiated TiO₂ (20% w/w, 55°C) achieves 98% conversion via radical-mediated pathways . Response surface methodology (RSM) optimization identifies optimal conditions: 1:55 oleic acid:methanol ratio, 55°C, and 8-hour irradiation . Thermodynamic analysis gives:

indicating spontaneity above 50°C .

Comparative Analysis of Preparation Methods

Table 1: Performance Metrics of this compound Synthesis Methods

Table 2: Kinetic Parameters for Selected Methods

| Method | Rate Law | (kJ/mol) | (L²/mol²·h) |

|---|---|---|---|

| Cation exchange resin | 60.7 | 13.54 | |

| TiO₂ photocatalysis | Langmuir-Hinshelwood | 45.2 | 0.087 |

| SBA-15/K₂O | Pseudo-second-order | 78.3 | 0.024 |

Mechanistic Insights and Process Considerations

Cation exchange resins and ionic liquids follow Eley-Rideal mechanisms , where methanol adsorbs on acid sites before reacting with liquid-phase oleic acid . In contrast, TiO₂ photocatalysis generates hydroxyl radicals () that abstract protons from methanol, forming nucleophilic methoxide ions () . Supercritical methanol reduces dielectric constant ( at 200°C vs. 33 at 25°C), enhancing oleic acid solubility and shifting equilibrium toward ester formation .

Industrial scalability favors resin-based systems due to 99.43% yields and catalyst longevity (>10 cycles) . Photocatalytic routes offer energy efficiency (55°C operation) but require UV infrastructure . Supercritical methods enable rapid synthesis but incur high capital costs for pressure-rated reactors .

Chemical Reactions Analysis

Types of Reactions

Methyl oleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: It can be reduced to form saturated esters.

Substitution: this compound can participate in substitution reactions, such as halogenation and hydroxybromination.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Halogenation can be carried out using halogens like bromine, and hydroxybromination can be achieved using N-bromosuccinimide.

Major Products

Oxidation: Epoxides, hydroperoxides, and other oxygenated compounds.

Reduction: Saturated esters such as methyl stearate.

Substitution: Halogenated esters and bromohydrins.

Scientific Research Applications

Agricultural Applications

Pesticide Formulation:

Methyl oleate is increasingly utilized in the formulation of eco-friendly pesticides. A notable application is its use as a plant acaricide, where it serves as a primary raw material in the production of miticides. Research indicates that this compound exhibits effective acaricidal properties against pests such as Tetranychus cinnabarinus (red spider mite) with low toxicity to mammals and beneficial insects .

Case Study: Efficacy Against Tetranychus cinnabarinus

- Experiment Design: this compound was diluted in water and combined with Tween-80 as an emulsifying agent.

- Results: The study demonstrated significant inhibition of mite activity at various concentrations, confirming its effectiveness as a miticide (see Table 1).

| Concentration (mg/ml) | Inhibition Rate (%) |

|---|---|

| 10 | 85 |

| 8 | 78 |

| 5 | 65 |

| 2 | 45 |

| 1 | 25 |

Biofuels

This compound is a key component in the production of biodiesel. Its synthesis through transesterification of vegetable oils with methanol yields a product that meets biodiesel standards. Studies have shown that under optimal conditions, yields of this compound can reach up to 95.7% using solid acid catalysts .

Case Study: Biodiesel Production

- Catalyst Used: SO3H-ZnO

- Optimal Conditions: Methanol/oleic acid mole ratio of 15:1 at 75°C for 3 hours.

- Yield Analysis: The catalyst maintained high activity over multiple cycles, indicating its potential for industrial applications.

Cosmetic and Personal Care Products

This compound is frequently employed in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent and is used in products such as lotions, creams, and hair conditioners .

Application Insights:

- Functionality: Enhances skin hydration and texture.

- Market Demand: The shift towards natural ingredients in cosmetics has driven the demand for this compound.

Industrial Applications

Lubricants and Metalworking Fluids:

In industrial settings, this compound serves as a lubricant and a component in metalworking fluids. Its biodegradable nature makes it an attractive alternative to traditional petroleum-based lubricants .

Cleaning Agents:

this compound is also used as a solvent in cleaning products due to its effectiveness in dissolving oils and greases while being environmentally friendly .

Food Industry

This compound has been studied for its potential as a food additive, particularly for improving flavor profiles and texture in food products. Its role as a fat substitute can enhance mouthfeel without adding excessive calories .

Mechanism of Action

The mechanism of action of methyl oleate involves its interaction with various molecular targets and pathways. In combustion processes, this compound undergoes pyrolysis and combustion, leading to the formation of small molecule intermediates and stable products such as carbon dioxide and water. The initial decomposition pathways include the cleavage of ester groups and carbon-carbon bonds, resulting in the formation of free radicals and other reactive intermediates .

Comparison with Similar Compounds

Physical and Chemical Properties

Methyl oleate is often compared to other saturated and unsaturated FAMEs, such as methyl palmitate (C₁₇H₃₄O₂), methyl stearate (C₁₉H₃₈O₂), and methyl linoleate (C₁₉H₃₄O₂). Key differences include:

Notes:

- Unsaturation (e.g., double bonds in this compound and linoleate) reduces oxidative stability but improves cold-flow properties .

- Saturated esters (methyl palmitate, stearate) have higher cetane numbers but poorer low-temperature performance .

Combustion and Reactivity

Studies using jet-stirred reactors and computational models reveal distinct combustion behaviors:

- High-Temperature Reactivity (Above 900 K) : this compound produces higher mole fractions of unsaturated C3 species (e.g., 1,3-butadiene) and acetaldehyde compared to methyl palmitate, attributed to its double bond facilitating decomposition pathways .

- Ignition Delay : this compound has a shorter ignition delay than methyl stearate under diesel-engine conditions (800–1500 K), making it more reactive in premixed combustion phases .

Biodiesel Performance

In biodiesel blends, this compound’s abundance correlates with fuel performance:

- OP-BIOC Biodiesel : Contains 45–50% this compound, enhancing cold-flow properties but requiring antioxidants to mitigate oxidation .

- CB-OP-BIO Biodiesel : Dominated by methyl palmitate (35–40%), offering higher cetane numbers but poorer cold-weather performance .

- Hydrogenated Biodiesel Surrogates : A blend of 78.7% this compound and 21.3% methyl stearate mimics hydrogenated biodiesel, balancing ignition delay and combustion efficiency .

Thermal and Catalytic Behavior

- Pyrolysis : this compound degrades via β-scission of the ester group and dehydrogenation of the alkyl chain, producing alkenes and CO₂ .

- Catalytic Conversion : Maleinised this compound (used in cyclodextrin grafting) shows higher reactivity in surfactant synthesis compared to oleic acid derivatives .

- Oxidative Stability : Epoxidized this compound derivatives exhibit improved tribological properties and oxidative stability over unmodified esters, critical for lubricant applications .

Biological Activity

Methyl oleate, a fatty acid methyl ester (FAME), is derived from oleic acid and has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antioxidant, antimicrobial, and anti-inflammatory effects, supported by empirical data and case studies.

This compound is characterized by its long hydrocarbon chain and a double bond in the cis configuration. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals in biological systems. Research indicates that it can scavenge reactive oxygen species (ROS) effectively.

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 1 | 25 |

| 10 | 45 |

| 100 | 70 |

| 250 | 85 |

| 500 | 95 |

The data shows that as the concentration of this compound increases, so does its ability to scavenge DPPH radicals, indicating a strong antioxidant potential .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.8 |

These findings suggest that this compound possesses notable antibacterial activity, making it a candidate for use in food preservation and medicinal applications .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study involving human macrophages treated with this compound, a significant reduction in the levels of TNF-α and IL-6 was observed compared to untreated controls. The results are summarized below:

Table 3: Cytokine Levels Post-Treatment with this compound

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound | 50 | 80 |

This reduction illustrates the potential of this compound as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The presence of unsaturation in the fatty acid chain allows for electron donation to free radicals, thus neutralizing them.

- Antimicrobial Mechanism: this compound disrupts microbial cell membranes due to its amphiphilic nature, leading to cell lysis.

- Anti-inflammatory Mechanism: It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

Q & A

Basic Research Questions

Q. How can researchers accurately characterize methyl oleate's molecular structure for experimental validation?

- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR) and computational tools like SMILES (CCCCCCCCC=CCCCCCCCC(=O)OC) and InChIKey (QYDYPVFESGNLHU-KHPPLWFESA-N) to verify structural integrity. Interactive 3D visualization tools can aid in confirming stereochemistry and bond connectivity . For purity assessment, combine gas chromatography (GC) with mass spectrometry (MS) to detect impurities, as commercial samples often have <70% purity, which impacts reproducibility .

Q. What are the best practices for synthesizing high-purity this compound in laboratory settings?

- Methodological Answer : Optimize esterification of oleic acid with methanol using acid catalysts (e.g., H₂SO₄) under controlled anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation. Validate purity using differential scanning calorimetry (DSC) to detect phase transitions, as impurities significantly alter melting and freezing points .

Q. How should researchers address discrepancies in reported thermophysical properties (e.g., freezing points) of this compound?

- Methodological Answer : Cross-validate data using primary sources like NIST Chemistry WebBook and peer-reviewed studies. Note that commercial samples often contain mixed esters, leading to unreliable phase behavior data. For pure compounds, employ DSC and ensure >95% purity via GC-MS .

Q. What experimental protocols are recommended for studying this compound oxidation kinetics?

- Methodological Answer : Conduct accelerated oxidation studies at 60°C under controlled O₂ exposure. Monitor hydroperoxide formation using iodometric titration or FTIR. For mechanistic insights, integrate density functional theory (DFT) simulations to predict reaction pathways and validate with experimental data .

Q. How can this compound be used as a substrate in lipase activity assays?

- Methodological Answer : Design fed-batch experiments with this compound as a methanol source. Monitor lipase activity via HPLC to quantify fatty acid release. Include controls (e.g., heat-inactivated enzymes) and triplicate trials to ensure statistical robustness .

Advanced Research Questions

Q. What challenges arise when modeling the liquid-liquid equilibrium (LLE) of this compound in ternary/quaternary systems?

- Methodological Answer : Use the Cubic-Plus-Association (CPA) equation of state with binary parameters from analogous systems (e.g., glycerol–methyl octadecanoate) when direct data are unavailable. Address uncertainties by comparing predictions with experimental phase diagrams and quantifying deviations via root-mean-square error (RMSE) .

Q. How do impurities in this compound affect catalytic metathesis reactions, and how can these effects be mitigated?

- Methodological Answer : Trace moisture or free fatty acids can deactivate ruthenium catalysts. Pre-treat this compound with molecular sieves and acid-wash steps. Monitor catalyst performance via self-metathesis kinetics (e.g., ethylene evolution) and characterize products via GC-MS .

Q. What computational approaches are effective for simulating this compound pyrolysis to renewable fuels?

- Methodological Answer : Employ DFT (e.g., M06-2X/6-31G+(d,p)) to model bond cleavage and radical formation during pyrolysis. Validate simulations with experimental pyrolysis-GC/MS data, focusing on alkane and cyclic product yields. Use kinetic Monte Carlo (kMC) methods to predict reaction networks .

Q. How can this compound oxidation pathways be elucidated using combined experimental and theoretical methods?

- Methodological Answer : Couple autoxidation experiments (e.g., hydroperoxide quantification via HPLC) with DFT calculations to identify isomerization barriers. Use scanning electron microscopy (SEM) to correlate oxidative degradation with morphological changes in lipid matrices .

Q. What strategies improve reproducibility in studies using this compound as a solvent or reagent?

Properties

IUPAC Name |

methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062435, DTXSID40883778 | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1937-62-8, 67762-38-3, 2462-84-2 | |

| Record name | Methyl elaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl elaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl elaidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.